molecular formula C11H13NO4 B3010747 4-(3-Amino-3-carboxypropyl)benzoic acid CAS No. 784092-90-6

4-(3-Amino-3-carboxypropyl)benzoic acid

Cat. No. B3010747
CAS RN: 784092-90-6
M. Wt: 223.228
InChI Key: SKYJBEYFTBBNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-3-carboxypropyl)benzoic acid, also known as 3-AT, is a small molecule that has gained interest in the scientific community due to its ability to inhibit the growth of yeast cells. It has a molecular weight of 223.23 .


Molecular Structure Analysis

The molecular formula of 4-(3-Amino-3-carboxypropyl)benzoic acid is C11H13NO4 . The InChI code is 1S/C11H13NO4/c12-9-5-4-8 (11 (15)16)6-7 (9)2-1-3-10 (13)14/h4-6H,1-3,12H2, (H,13,14) (H,15,16) .


Physical And Chemical Properties Analysis

4-(3-Amino-3-carboxypropyl)benzoic acid is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Biological Imaging and Fluorescent Probes

Fluorescent probes are essential tools for visualizing biological processes. Researchers have explored the fluorescent properties of 4-(3-Amino-3-carboxypropyl)benzoic acid derivatives. By attaching fluorophores to this compound, they can create specific probes for imaging cellular structures, protein localization, or enzyme activity.

Safety and Hazards

The safety information available indicates that 4-(3-Amino-3-carboxypropyl)benzoic acid may pose certain hazards. It has been associated with warnings such as H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Mechanism of Action

Target of Action

Based on its structural similarity to other aminobenzoic acid derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

It’s known that carboxylic acids can undergo nucleophilic acyl substitution reactions . This suggests that 4-(3-Amino-3-carboxypropyl)benzoic acid might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Aminobenzoic acid derivatives have been shown to inhibit folic acid synthesis , suggesting that this compound may also interfere with this pathway.

Pharmacokinetics

Benzoic acid derivatives are generally known to conjugate with glycine in the liver and excreted as hippuric acid , suggesting a similar metabolic pathway for this compound.

Result of Action

It has been shown to inhibit the growth of yeast cells in a dose-dependent manner and to induce cell death at high concentrations.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(3-Amino-3-carboxypropyl)benzoic acid. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions .

properties

IUPAC Name

4-(3-amino-3-carboxypropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(15)16)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJBEYFTBBNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-3-carboxypropyl)benzoic acid

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